1,3-Dihydroxypropan-2-yl 4-oxopentanoate
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Overview
Description
1,3-Dihydroxypropan-2-yl 4-oxopentanoate is a chemical compound with the molecular formula C8H14O6 It is known for its unique structure, which includes both hydroxyl and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxypropan-2-yl 4-oxopentanoate typically involves the esterification of 1,3-dihydroxypropan-2-ol with 4-oxopentanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl 4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3-dihydroxypropan-2-yl 4-oxopentanoic acid.
Reduction: Formation of 1,3-dihydroxypropan-2-yl 4-hydroxypentanoate.
Substitution: Formation of various substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
1,3-Dihydroxypropan-2-yl 4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxypropan-2-yl 4-oxopentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxopentanoic acid: Shares the keto group but lacks the hydroxyl groups.
1,3-Dihydroxypropane: Contains hydroxyl groups but lacks the keto group.
Levulinic acid: Similar structure with a keto group but different functional groups.
Uniqueness
1,3-Dihydroxypropan-2-yl 4-oxopentanoate is unique due to the presence of both hydroxyl and keto functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
679406-30-5 |
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Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl 4-oxopentanoate |
InChI |
InChI=1S/C8H14O5/c1-6(11)2-3-8(12)13-7(4-9)5-10/h7,9-10H,2-5H2,1H3 |
InChI Key |
CDUNJRPFBBYLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)OC(CO)CO |
Origin of Product |
United States |
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